![molecular formula C10H10N2OS B1378958 [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-39-7](/img/structure/B1378958.png)
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol
Descripción general
Descripción
Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . The thiazole ring is found in many biologically active compounds and is a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of α-dithiocarbamic esters .Molecular Structure Analysis
The thiazole ring is planar and aromatic. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation, and react with α-haloketones to form fused thiazoles .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
- Novel thiazole derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These studies demonstrate that certain thiazole compounds exhibit moderate to high activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Candida glabrata. The structural optimization and characterization of these compounds were achieved through spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their stability and reactivity (Shahana & Yardily, 2020; Kubba & Hameed A. Rahim, 2018).
Molecular Docking and DFT Studies
- The application of molecular docking and DFT studies on thiazole derivatives aids in understanding their antibacterial activity. These computational studies offer valuable insights into the compounds' interactions at the molecular level, helping to elucidate their potential mechanisms of action against microbial pathogens (Shahana & Yardily, 2020).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of various thiazole derivatives, exploring their potential applications in medicinal chemistry. These studies detail the methods used for synthesizing these compounds, along with their structural characterization using techniques like FTIR spectroscopy, NMR, and mass spectrometry. The synthesized compounds are further evaluated for their potential biological activities, including antimicrobial properties (Kubba & Hameed A. Rahim, 2018).
Antiproliferative Activity
- Thiazole compounds have also been investigated for their antiproliferative activity against cancer cells. Some derivatives have shown promising activity, suggesting their potential as anticancer agents. The synthesis of these compounds and their screening against cancer cell lines highlight the role of thiazole derivatives in developing new therapeutic agents (Sonar et al., 2020).
Chemical Properties and Solubility
- Studies examining the relationship between molecular structure, crystal structure, and solubility of thiazole derivatives provide insight into their chemical properties. These investigations can inform the development of thiazole-based compounds with optimized solubility and stability for various applications (Hara et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJYEMCIHJKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)
![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
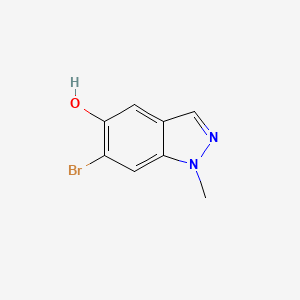
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)
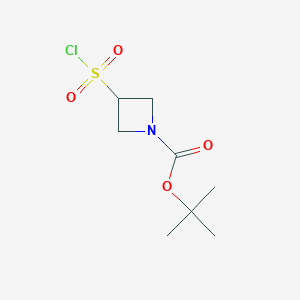
![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)

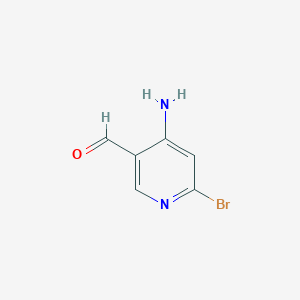
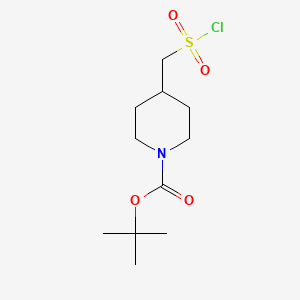
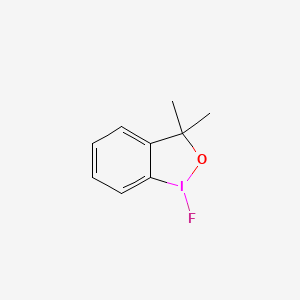
![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)